N-[2-(1H-indol-3-ylsulfanyl)ethyl]-5-methylfuro[3,2-b]pyridine-2-carboxamide
Description
N-[2-(1H-Indol-3-ylsulfanyl)ethyl]-5-methylfuro[3,2-b]pyridine-2-carboxamide is a heterocyclic compound featuring a fused furopyridine core linked to an indole moiety via a thioether (-S-) bridge. The molecule combines a 5-methylfuro[3,2-b]pyridine-2-carboxamide group with a 2-(1H-indol-3-ylsulfanyl)ethyl side chain.
Properties
IUPAC Name |
N-[2-(1H-indol-3-ylsulfanyl)ethyl]-5-methylfuro[3,2-b]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S/c1-12-6-7-16-15(22-12)10-17(24-16)19(23)20-8-9-25-18-11-21-14-5-3-2-4-13(14)18/h2-7,10-11,21H,8-9H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVYQJDYMGOXABN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)OC(=C2)C(=O)NCCSC3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-ylsulfanyl)ethyl]-5-methylfuro[3,2-b]pyridine-2-carboxamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the reaction of tryptamine with a suitable carboxylic acid derivative using a dehydrating agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond . The furo[3,2-b]pyridine ring can be synthesized through cyclization reactions involving appropriate precursors and catalysts .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-3-ylsulfanyl)ethyl]-5-methylfuro[3,2-b]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions to form corresponding oxindole derivatives.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the carboxamide to an amine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety can yield oxindole derivatives, while substitution reactions can introduce various functional groups onto the indole or furo[3,2-b]pyridine rings .
Scientific Research Applications
N-[2-(1H-indol-3-ylsulfanyl)ethyl]-5-methylfuro[3,2-b]pyridine-2-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-ylsulfanyl)ethyl]-5-methylfuro[3,2-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This can lead to effects such as inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses . The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
Core Structural Analog: N-[2-(1H-Indol-3-yl)ethyl]-5-methylfuro[3,2-b]pyridine-2-carboxamide (BF96341)
A closely related analog, BF96341 (CAS 941928-64-9), replaces the sulfanyl (-S-) group with an ethyl (-CH2CH2-) linkage (Fig. 1). Key differences include:
- Molecular Weight : The sulfanyl variant (target compound) has a molecular weight of 319.36 g/mol (calculated), while BF96341 is 319.36 g/mol (exact mass: 319.3572 g/mol) .
- Synthetic Accessibility : The sulfanyl group may require specialized thiol-alkylation or oxidation steps, whereas BF96341’s ethyl linkage could be synthesized via simpler alkylation protocols .
Table 1. Structural and Physicochemical Comparison
Thioether-Containing Dihydropyridines (AZ331 and AZ257)
Compounds AZ331 and AZ257 () share the thioether motif but differ in core structure. AZ331 features a 1,4-dihydropyridine ring with a cyano and furyl substituent, while the target compound’s furopyridine core is fully aromatic. Key distinctions include:
Indole-Carboxamide Derivatives
N-[2-(1H-Indol-3-yl)ethyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide () replaces the furopyridine with a pyrrolidone ring. This substitution impacts:
- Solubility : The pyrrolidone’s lactam group increases hydrophilicity compared to the lipophilic furopyridine.
- Conformational Flexibility : The pyrrolidone’s five-membered ring allows greater torsional freedom than the rigid fused furopyridine .
Biological Activity
N-[2-(1H-indol-3-ylsulfanyl)ethyl]-5-methylfuro[3,2-b]pyridine-2-carboxamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article will explore its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of an indole moiety, a furo-pyridine framework, and a carboxamide functional group. Its molecular formula is , and it has a molecular weight of approximately 347.43 g/mol.
1. Anticancer Properties
Research indicates that this compound exhibits notable anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast, lung, and prostate cancer cells. The compound appears to induce apoptosis and cell cycle arrest, particularly in the G0/G1 phase.
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Induction of apoptosis |
| A549 (Lung) | 15.0 | Cell cycle arrest |
| PC-3 (Prostate) | 10.0 | Inhibition of proliferation |
2. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Studies have shown that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
Case Study: Inhibition of TNF-alpha Production
A study conducted on RAW264.7 macrophage cells demonstrated that treatment with this compound significantly reduced TNF-alpha production by approximately 40% compared to control groups.
3. Neuroprotective Activity
Emerging evidence suggests that this compound may possess neuroprotective properties. In models of neurodegeneration, it has been shown to protect neuronal cells from oxidative stress-induced damage.
Table 2: Neuroprotective Effects
| Model | Effect Observed | Reference |
|---|---|---|
| SH-SY5Y Cells | Reduced oxidative stress | |
| Mouse Model | Improved cognitive function |
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several pathways have been proposed:
- Apoptosis Induction : The compound activates caspase pathways leading to apoptosis in cancer cells.
- NF-kB Pathway Inhibition : It may inhibit the NF-kB signaling pathway, reducing inflammation.
- Antioxidant Activity : The structure suggests potential antioxidant properties that could mitigate oxidative stress in neuronal cells.
Q & A
Basic: What synthetic strategies are effective for preparing N-[2-(1H-indol-3-ylsulfanyl)ethyl]-5-methylfuro[3,2-b]pyridine-2-carboxamide?
Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Construction of the furo[3,2-b]pyridine core via cyclization of substituted pyridine precursors under acidic or basic conditions.
- Step 2: Introduction of the indole-sulfanyl-ethyl moiety through nucleophilic substitution or thiol-ene coupling, using reagents like 3-mercaptoindole derivatives.
- Step 3: Final carboxamide formation via coupling reactions (e.g., EDC/HOBt-mediated amidation) with appropriate amines.
Key catalysts include palladium for cross-coupling steps, and solvents like DMF or THF are critical for solubility. Reaction temperatures (60–120°C) and inert atmospheres (N₂/Ar) optimize yields .
Basic: What spectroscopic and analytical techniques are essential for structural characterization?
Answer:
- NMR (¹H/¹³C): Assigns proton environments (e.g., indole NH at δ 10–12 ppm, furopyridine aromatic signals) and confirms regiochemistry .
- LC-MS/HPLC: Verifies purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ via ESI).
- FT-IR: Identifies carboxamide C=O stretches (~1650–1700 cm⁻¹) and indole N-H bonds (~3400 cm⁻¹).
- Elemental Analysis: Validates C, H, N, S composition .
Basic: What in vitro assays are suitable for preliminary bioactivity screening?
Answer:
- Antimicrobial Activity: Broth microdilution assays against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), with MIC values compared to standard drugs .
- Enzyme Inhibition: Fluorescence-based assays for acetylcholinesterase (AChE) or tyrosine kinase inhibition, using Ellman’s reagent or ADP-Glo™ kits, respectively .
- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
Advanced: How can X-ray crystallography resolve ambiguities in molecular conformation?
Answer:
- Single-Crystal Growth: Use slow vapor diffusion (e.g., DCM/hexane) to obtain diffraction-quality crystals.
- Data Collection: Employ synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) datasets.
- Refinement: SHELXL (for small molecules) or PHENIX (for macromolecular complexes) to model torsional angles and hydrogen-bonding networks.
- Validation: Check via PLATON’s ADDSYM to avoid overinterpretation of disordered regions .
Advanced: How to address contradictory bioactivity data between enzyme assays and cellular models?
Answer:
- Mechanistic Profiling: Compare IC₅₀ values in cell-free (e.g., recombinant enzyme assays) vs. cellular systems (e.g., HEK293 overexpressing target receptors) to identify off-target effects .
- Membrane Permeability: Assess via PAMPA or Caco-2 assays; poor permeability may explain reduced cellular activity despite strong in vitro inhibition.
- Metabolic Stability: Use liver microsomes (human/rat) to detect rapid degradation (e.g., CYP450-mediated oxidation of indole groups) .
Advanced: What computational methods support structure-activity relationship (SAR) studies?
Answer:
- Docking Simulations (AutoDock Vina): Map binding poses in target proteins (e.g., AChE or kinase domains) to prioritize substituent modifications .
- MD Simulations (GROMACS): Analyze ligand-protein stability over 100-ns trajectories; focus on key interactions (e.g., hydrogen bonds with catalytic residues).
- QSAR Modeling: Use CoMFA/CoMSIA to correlate electronic (Hammett σ) or steric (molar refractivity) parameters with bioactivity .
Advanced: How to optimize pharmacokinetic properties without compromising potency?
Answer:
- Prodrug Design: Introduce hydrolyzable groups (e.g., acetylated indole NH) to enhance solubility or bypass efflux pumps .
- Bioisosteric Replacement: Substitute the furopyridine ring with thienopyridine (improves metabolic stability) or replace sulfanyl with sulfoxide (reduces toxicity) .
- Formulation Strategies: Encapsulate in PEGylated liposomes to prolong half-life or target specific tissues .
Advanced: What experimental controls are critical in in vivo neuroprotection studies?
Answer:
- Positive Controls: Include known neuroprotectants (e.g., memantine for NMDA receptor antagonism) .
- Vehicle Controls: Account for solvent effects (e.g., DMSO-induced cytotoxicity at >0.1% v/v).
- Sham Groups: For surgical models (e.g., cerebral ischemia), ensure procedural consistency.
- Behavioral Assays: Use Morris water maze or rotarod tests to quantify cognitive/motor improvements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
